2-Amino-2,3-dimethylbutanenitrile
Overview
Description
2-Amino-2,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H12N2. It is a colorless liquid that is slightly soluble in water but can dissolve in organic solvents like ether and ethanol. This compound is primarily used as an intermediate in the synthesis of various herbicides and chiral ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dimethylbutanenitrile typically involves the reaction of sodium cyanide, water, and concentrated ammonia at room temperature. The mixture is stirred until the sodium cyanide is completely dissolved. Ammonium chloride and a phase transfer catalyst, such as benzyltriethylammonium chloride, are then added. Methyl isopropyl ketone is slowly added to the mixture while maintaining the temperature below 30°C. After stirring for 4-6 hours, the organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and distilled under reduced pressure to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: 2-Amino-2,3-dimethylbutyramide or 2-Amino-2,3-dimethylbutanoic acid.
Reduction: 2-Amino-2,3-dimethylbutylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of imidazoline herbicides and chiral ligands.
Biology: The compound is utilized in the biosynthesis of 2-Amino-2,3-dimethylbutyramide by Rhodococcus qingshengii.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It serves as a key intermediate in the production of various agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-2,3-dimethylbutanenitrile involves its conversion to active intermediates that interact with specific molecular targets. For instance, in the synthesis of herbicides, the compound is converted to imidazoline derivatives that inhibit specific enzymes in plants, leading to their death. The exact molecular pathways and targets depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
2-Amino-2,3-dimethylbutanenitrile is unique due to its specific structure and reactivity. Similar compounds include:
2-Amino-2,3-dimethylbutyramide: An intermediate in the synthesis of herbicides.
2-Amino-2,3-dimethylbutanoic acid: A product of oxidation reactions.
2-Amino-2,3-dimethylbutylamine: A product of reduction reactions.
These compounds share similar structural features but differ in their functional groups and reactivity, making this compound a versatile intermediate in various chemical processes .
Properties
IUPAC Name |
2-amino-2,3-dimethylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOHBROWLMCZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027759 | |
Record name | 2-Amino-2,3-dimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13893-53-3 | |
Record name | 2-Amino-2,3-dimethylbutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13893-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2,3-dimethylbutyronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-2,3-dimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-2,3-DIMETHYLBUTYRONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V56HJZ5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-amino-2,3-dimethylbutanenitrile in the synthesis of carboxylic acid functionalized PEG?
A1: this compound serves as a key building block in the synthesis of acylamino acids incorporated within the PEG structure []. The process involves reacting the chloride derivative of 4-poly(ethylene glycol)oxybenzoic acid with this compound. This reaction forms an acylaminonitrile intermediate, which is then cyclized and hydrolyzed to yield the desired 2-{4-[α-methoxypoly(ethylene glycol)]oxybenzoylamino}-2,3-dimethylbutyric acid [].
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